![molecular formula C23H24N2O4 B5221681 5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as AEMIS and is a member of the isoxazole family of compounds. AEMIS has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of AEMIS is not fully understood, but it is thought to act on various receptors and enzymes in the body. AEMIS has been shown to interact with GABA receptors in the central nervous system, which may contribute to its anxiolytic and antidepressant effects. AEMIS has also been shown to inhibit angiotensin-converting enzyme (ACE), which may contribute to its antihypertensive effects. In cancer research, AEMIS has been shown to inhibit the activity of various enzymes involved in cell proliferation, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
AEMIS has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, antihypertensive effects in the cardiovascular system, and antiproliferative effects in cancer cells. AEMIS has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AEMIS has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various research fields. However, AEMIS also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on AEMIS, including further studies on its mechanism of action, its potential applications in various disease models, and its potential use as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration route for AEMIS and to investigate potential drug interactions with other compounds. Overall, AEMIS has significant potential as a tool for scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of AEMIS involves several steps, including the reaction of 4-acetylphenol with 4-ethylbenzylamine, followed by the reaction of the resulting product with isoxazolecarboxylic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
AEMIS has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, AEMIS has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In the cardiovascular system, AEMIS has been shown to have antihypertensive effects, making it a potential treatment for hypertension. In cancer research, AEMIS has been shown to have antiproliferative effects, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-[(4-ethylphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-17-5-7-18(8-6-17)14-25(3)23(27)22-13-21(29-24-22)15-28-20-11-9-19(10-12-20)16(2)26/h5-13H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLGJYYRZFZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)

![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
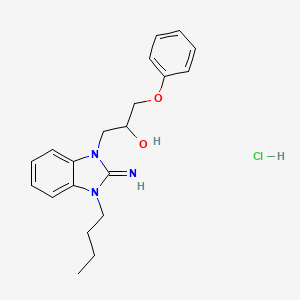
![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
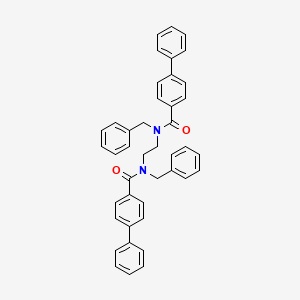
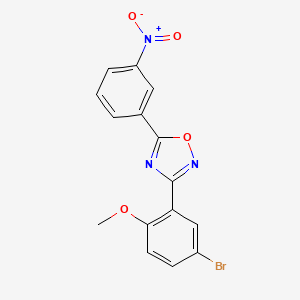
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
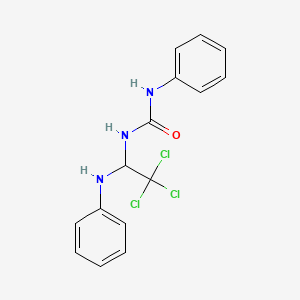
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
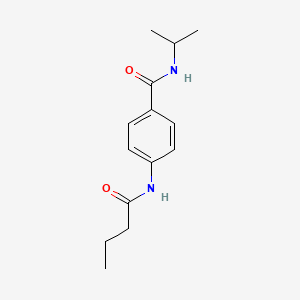
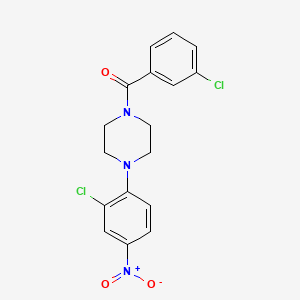
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)